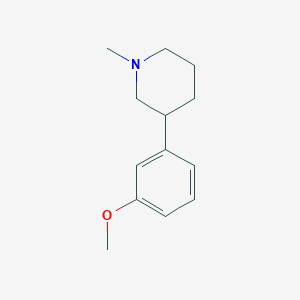

3-(3-Methoxyphenyl)-1-methylpiperidine

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-(3-methoxyphenyl)-1-methylpiperidine |

InChI |

InChI=1S/C13H19NO/c1-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15-2/h3,5,7,9,12H,4,6,8,10H2,1-2H3 |

InChI Key |

OCLQOROLUAJZNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)C2=CC(=CC=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acylation and Stereoselective Hydrogenolysis

A patented method for related compounds such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine involves:

Step a) Acylation: Acylating (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methyl-3-pentanol using organic acyl halides or acid anhydrides (e.g., acetyl chloride, benzoic anhydride) in the presence of bases like sodium carbonate or triethylamine to capture liberated acid.

Step b) Stereoselective Hydrogenolysis: Catalytic hydrogenolysis using palladium, Raney nickel, platinum, or ruthenium catalysts to reduce the acylated intermediate to the amine.

Step c) Optional Conversion: Further chemical modifications to obtain the desired stereoisomer or salt form.

This method emphasizes improved convenience and efficiency compared to earlier procedures and requires separation of stereoisomers post-reaction to isolate the target compound.

Synthesis via Grignard Reaction and Subsequent Transformations

Another approach involves:

Step 1: Preparation of N-protected 3-piperidone as a starting material.

Step 2: Reaction with 3-methoxyphenylmagnesium halide (a Grignard reagent) under anhydrous conditions (e.g., tetrahydrofuran solvent, nitrogen atmosphere, low temperature around 0–5 °C) to form 3-hydroxy-3-(3-methoxyphenyl)piperidine.

Step 3: Elimination of the hydroxyl group using reagents such as silicon-based dehydrating agents to yield unsaturated intermediates.

Step 4: Catalytic hydrogenation under transition metal catalysis to saturate the ring and yield N-protected 3-(3-methoxyphenyl)piperidine.

Step 5: Removal of the protecting group to afford racemic 3-(3-methoxyphenyl)piperidine.

Step 6: Resolution of the racemic mixture by acid addition salts (e.g., tartaric acid) to separate enantiomers if required.

This method allows for stereocontrolled synthesis and purification of the desired isomer.

Synthesis via Nucleophilic Aromatic Substitution on Piperazine Derivatives

Although this method targets a related compound (1-(3-Methoxyphenyl)piperazine), it provides insights into aryl substitution on nitrogen-containing heterocycles:

React N-BOC piperazine hydrochloride with 3-methoxybromobenzene under palladium-catalyzed conditions in o-xylene solvent.

Use bases such as sodium tert-butoxide to facilitate the coupling.

Remove the BOC protecting group with trifluoroacetic acid to obtain the substituted piperazine.

While this method is for piperazine derivatives, similar catalytic coupling principles can apply to piperidine synthesis.

| Method No. | Key Steps | Reagents and Conditions | Catalysts | Notes |

|---|---|---|---|---|

| 1 | Acylation of amino alcohol → Hydrogenolysis → Optional conversion | Acyl halides/anhydrides (acetyl chloride, benzoic anhydride), bases (Na2CO3, Et3N) | Pd, Raney Ni, Pt, Ru catalysts | Requires stereoisomer separation; efficient and convenient for trimethylpentanamine derivatives |

| 2 | Grignard addition to N-protected piperidone → Elimination → Hydrogenation → Deprotection → Resolution | 3-methoxyphenylmagnesium bromide, THF, silicon dehydrating agents, H2 gas | Pd or other transition metal catalysts | Allows stereoselective synthesis; involves multiple purification steps |

| 3 | Pd-catalyzed coupling of N-BOC piperazine with aryl bromide → Deprotection | 3-methoxybromobenzene, NaOtBu, o-xylene, TFA | Pd catalyst (homogeneous) | Primarily for piperazine derivatives; high yield (96%) |

The acylation-hydrogenolysis method provides a more streamlined approach to preparing stereochemically defined amine derivatives related to 3-(3-methoxyphenyl)-1-methylpiperidine, useful in pharmaceutical intermediate synthesis.

The Grignard approach offers flexibility in modifying the aryl group and piperidine ring but requires careful control of moisture and temperature to avoid side reactions.

Catalytic systems, especially palladium-based catalysts, are central in facilitating key bond-forming and reduction steps with high efficiency.

Purification and stereoisomer separation are critical to obtaining compounds with desired biological activity and purity.

The preparation of this compound involves sophisticated synthetic strategies combining classical organic reactions such as acylation, Grignard additions, catalytic hydrogenations, and protecting group chemistry. The choice of method depends on the desired stereochemical outcome, scale, and application of the compound. The discussed methods represent the state-of-the-art in efficient and stereoselective synthesis, supported by diverse research and patent literature.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group, yielding a phenylpiperidine derivative.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction reactions.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: 3-(3-Hydroxyphenyl)-1-methylpiperidine

Reduction: 3-Phenyl-1-methylpiperidine

Substitution: 3-(3-Halophenyl)-1-methylpiperidine

Scientific Research Applications

3-(3-Methoxyphenyl)-1-methylpiperidine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and leading to various physiological effects.

Comparison with Similar Compounds

Positional Isomerism: 3-Methoxyphenyl vs. 4-Methoxyphenyl

The position of the methoxy group on the phenyl ring significantly impacts receptor binding. In adenosine receptor (AR) studies, replacing a 4-methoxyphenyl group with a 3-methoxyphenyl substituent at position R₂ of pyridine derivatives enhanced binding affinity for rA1ARs by over 13-fold (6d: rA1Ki = 10.3 nM vs. 6a: rA1Ki = 139 nM).

Table 1. Impact of Methoxy Position on Adenosine Receptor Binding Affinity

| Compound | Methoxy Position | rA1AR Ki (nM) | rA2AAR Ki (nM) |

|---|---|---|---|

| 6a | 4- | 139 | 75 |

| 6d | 3- | 10.3 | 73 |

Substituent Effects on the Piperidine Ring

- 1-Methyl Group : The methyl group at position 1 of the piperidine ring in 3-(3-methoxyphenyl)-1-methylpiperidine likely enhances metabolic stability compared to analogs with hydrogen or bulkier substituents (e.g., allyl groups in CAS 100189-44-4). However, direct metabolic data are lacking in the provided evidence .

- 3-Methyl vs. Aminomethyl: 3-(Aminomethyl)-1-methylpiperidine (CAS 14613-37-7) is used in industrial applications but lacks reported receptor-binding data. Its aminomethyl group may increase solubility but reduce lipophilicity compared to the 3-methoxyphenyl analog .

Fluorinated and Chlorinated Analogs

Fluorinated diphenylmethyl-piperidine derivatives (e.g., compound 93 in ) demonstrated potent calcium-channel-blocking activity, with antihypertensive effects comparable to nifedipine. In contrast, this compound’s methoxy group may prioritize receptor binding over ion channel modulation, highlighting substituent-dependent mechanistic divergence .

Biological Activity

3-(3-Methoxyphenyl)-1-methylpiperidine is a compound belonging to the piperidine family, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 191.27 g/mol

This compound features a piperidine ring substituted with a methoxyphenyl group, which is critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Mechanism : Piperidine derivatives are thought to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of NF-κB signaling and interaction with specific protein targets .

- Case Study : A derivative of piperidine demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.

- Mechanism : It is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission .

- Research Findings : Studies have shown that piperidine derivatives can improve cognitive function in animal models by reducing amyloid plaque formation and tau protein aggregation, both hallmarks of Alzheimer's pathology .

3. Analgesic Properties

Piperidine compounds have also been explored for their analgesic effects.

- Mechanism : The analgesic activity is believed to stem from their interaction with opioid receptors and modulation of pain pathways .

- Evidence : In experimental models, certain piperidine derivatives exhibited analgesic effects comparable to morphine, indicating their potential as pain management agents .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis; NF-κB inhibition | |

| Neuroprotective | AChE/BuChE inhibition; reduction of amyloid | |

| Analgesic | Opioid receptor modulation |

Case Studies and Clinical Relevance

Several studies have focused on the pharmacological effects of piperidine derivatives:

- Anticancer Study : A study evaluated a series of piperidine-based compounds for their ability to inhibit tumor growth in vitro and in vivo, demonstrating significant promise for further development as anticancer agents .

- Neuroprotection : Research involving animal models treated with piperidine derivatives showed improved memory function and reduced neurodegeneration markers compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.